N-(3-fluoro-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It’s known for its stability and resistance to oxidation and reduction. The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and furan rings. The presence of the fluoro and methyl groups on the phenyl ring would contribute to the compound’s polarity and could influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluoro group could increase its stability and decrease its reactivity compared to a hydrogen atom in the same position .Scientific Research Applications
Triazole Derivatives in Scientific Research
Antitumor Activity Triazole derivatives have been synthesized and studied for their potential antitumor properties. For example, Hao et al. (2017) synthesized a compound with antitumor activity against cancer cell lines, highlighting the relevance of triazole derivatives in cancer research (Hao et al., 2017).
Catalysis and Synthesis Triazole compounds have also been utilized in catalysis and as intermediates in organic synthesis. Moreno-Fuquen et al. (2019) developed an efficient method for the synthesis of benzamide derivatives via microwave-assisted Fries rearrangement, indicating the utility of triazole derivatives in facilitating chemical transformations (Moreno-Fuquen et al., 2019).
Antimicrobial and Antibacterial Activities Several studies have reported the synthesis of triazole derivatives with significant antimicrobial and antibacterial activities. Başoğlu et al. (2013) synthesized azole derivatives, including triazole compounds, and screened them for antimicrobial activity, demonstrating the potential of these compounds in combating microbial infections (Başoğlu et al., 2013).
Antioxidant and Anti-inflammatory Properties Triazole derivatives have been explored for their antioxidant and anti-inflammatory properties. Sokmen et al. (2014) evaluated the antibacterial, antiurease, and antioxidant activities of new triazole compounds, indicating their potential in oxidative stress-related conditions (Sokmen et al., 2014).
Future Directions
Properties
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-10-11(17)4-2-5-12(10)18-16(23)13-8-21(20-19-13)9-14(22)15-6-3-7-24-15/h2-8,14,22H,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAPOBHMVZRHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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